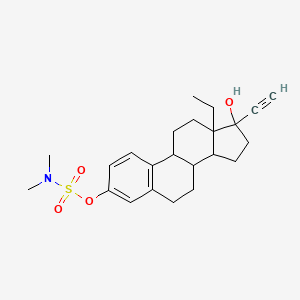
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is a synthetic steroidal compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Ethylation: Addition of an ethyl group to the 13th carbon position.
Sulfamoylation: Introduction of the dimethylsulfamoyloxy group at the 3rd position.
Alkyne Formation: Formation of the 20-yn group through appropriate alkyne synthesis methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as chromatography and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may have different biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is used as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology
In biology, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as a hormone replacement therapy or in the treatment of certain hormonal disorders.
Industry
In the industrial sector, this compound may be used in the synthesis of other steroidal drugs or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include:
Receptor Binding: Binding to steroid hormone receptors.
Gene Regulation: Modulation of gene expression through receptor-mediated pathways.
Cellular Effects: Changes in cellular processes, such as proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Testosterone: A naturally occurring androgen with a similar steroid backbone.
Norethindrone: A synthetic progestin with similar functional groups.
Uniqueness
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is unique due to its specific combination of functional groups and its synthetic origin. This uniqueness allows it to have distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C23H31NO4S |
|---|---|
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
(13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C23H31NO4S/c1-5-22-13-11-19-18-10-8-17(28-29(26,27)24(3)4)15-16(18)7-9-20(19)21(22)12-14-23(22,25)6-2/h2,8,10,15,19-21,25H,5,7,9,11-14H2,1,3-4H3 |
InChI-Schlüssel |
ZBACBJUPJKFZST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















